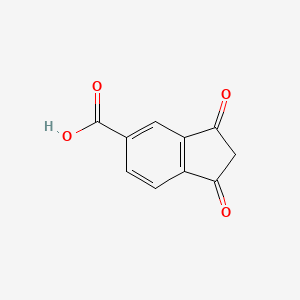
1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid
Descripción general
Descripción
1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid, also known as 1,3-Dioxindole-5-carboxylic acid, is a heterocyclic compound that is found in many plants, including the Chinese herb called Stephania tetrandra. It is an important component of traditional Chinese medicine and has been studied for its various biological activities. In recent years, there has been an increase in the number of scientific research studies conducted on this compound and its potential applications.
Aplicaciones Científicas De Investigación
Synthesis of Functionalized Derivatives
1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid is utilized in the synthesis of various functionalized compounds. For instance, it is involved in producing tetrahydro-1H-indeno[2,1-c]pyridine derivatives, which are synthesized via a condensation reaction with acetylene esters and triphenylphosphine or trimethylphosphite (Mosslemin et al., 2013).
Corrosion Inhibition
This compound also shows potential in corrosion inhibition studies. Derivatives like 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid have demonstrated significant inhibitory properties for mild steel corrosion in hydrochloric acid solutions (Saady et al., 2018).
Synthesis of Antitumor Agents
The compound is instrumental in synthesizing novel antitumor agents, such as 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid (3-dimethylylaminopropyl)amide, using a dual role Pd(II) catalyst (Mondal et al., 2003).
Development of Heparanase Inhibitors
2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives have been identified as inhibitors of the enzyme heparanase. These compounds display potent inhibitory activity and selectivity, offering potential for therapeutic applications (Courtney et al., 2004).
Organotin(IV) Carboxylates Synthesis
The compound is used in synthesizing organotin(IV) carboxylates based on amide carboxylic acids. These complexes are studied for their crystal structures, characterizations, and potential applications (Xiao et al., 2013).
Propiedades
IUPAC Name |
1,3-dioxoindene-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-8-4-9(12)7-3-5(10(13)14)1-2-6(7)8/h1-3H,4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWIUPVTPMQHDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



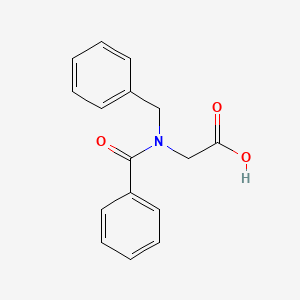

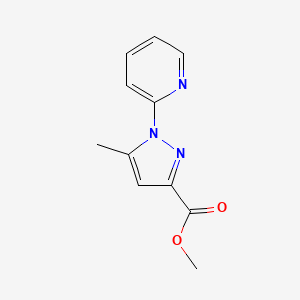
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-{[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy}-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B6614353.png)
![1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,5'(4'H)-isoxazole]](/img/structure/B6614355.png)

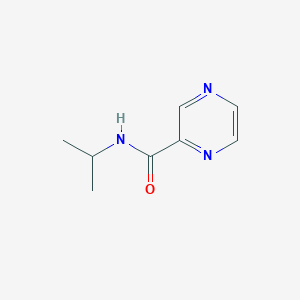

![N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B6614382.png)

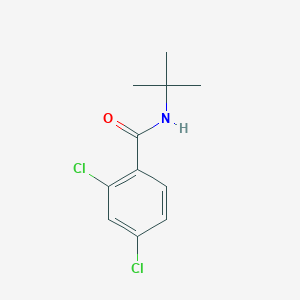
![2-Chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B6614400.png)

![4-Chloro-n-[2-(difluoromethoxy)phenyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B6614413.png)